(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylonitrile

Description

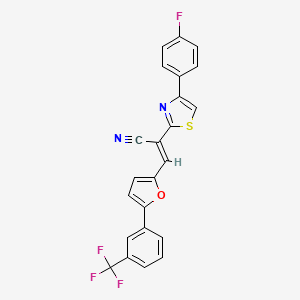

The compound (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylonitrile is a structurally complex molecule featuring a central α-cyanoacrylate (acrylonitrile) backbone. This scaffold is substituted with a 4-(4-fluorophenyl)thiazole group and a 5-(3-(trifluoromethyl)phenyl)furan moiety. The thiazole ring is a heterocyclic aromatic system known for its role in medicinal chemistry, while the furan group contributes to electronic delocalization.

Properties

IUPAC Name |

(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H12F4N2OS/c24-18-6-4-14(5-7-18)20-13-31-22(29-20)16(12-28)11-19-8-9-21(30-19)15-2-1-3-17(10-15)23(25,26)27/h1-11,13H/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXABGVOCWFOZSY-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H12F4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Core Scaffold Modifications

- Acrylonitrile Backbone: The target compound shares the α-cyanoacrylate backbone with (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile () and (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile (). However, substituents on the acrylonitrile vary significantly, influencing electronic properties and steric bulk .

- Heterocyclic Substituents: Thiazole vs. Thiophene/Furan: The 4-(4-fluorophenyl)thiazole in the target compound contrasts with the thiophene in and the pyrrolidine-1-carbonyl group in (E)-2-(Pyrrolidine-1-carbonyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylonitrile (). Thiazole’s nitrogen and sulfur atoms enhance hydrogen bonding and π-stacking capabilities compared to thiophene’s sulfur-only system . Furan Substituent: The 5-(3-(trifluoromethyl)phenyl)furan group in the target compound differs from the 5-(4-fluorophenyl)furan in ’s N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide.

Functional Group Variations

- Fluorophenyl vs. Chlorophenyl/Trifluoromethylphenyl : The 4-fluorophenyl group on the thiazole (target compound) is less electronegative than the 4-chlorophenyl group in ’s compound, altering dipole interactions. The 3-(trifluoromethyl)phenyl on furan provides stronger lipophilicity than the hydroxy-methoxy-nitro-phenyl group in ’s compound .

Table 1: Structural Comparison of Key Compounds

Physicochemical Properties

- Solubility : The acrylonitrile backbone in the target compound is less polar than the propanamide in , reducing aqueous solubility but enhancing membrane permeability .

Preparation Methods

Thiazole Core Formation

The thiazole ring is synthesized using a modified Hantzsch thiazole synthesis:

Reaction Scheme:

Procedure:

-

Dissolve 2-bromo-1-(4-fluorophenyl)ethan-1-one (10 mmol) and 2-cyanothioacetamide (10.5 mmol) in anhydrous ethanol (50 mL).

-

Cool to room temperature, pour into ice-water (100 mL), and neutralize with ammonium hydroxide.

-

Collect precipitate via vacuum filtration and recrystallize from ethanol/water (3:1).

Yield: 72%

Characterization Data:

-

1H NMR (400 MHz, DMSO-d6): δ 8.02 (s, 1H, thiazole-H), 7.89–7.86 (m, 2H, Ar-H), 7.34–7.30 (m, 2H, Ar-H).

Preparation of 5-(3-(Trifluoromethyl)phenyl)furan-2-carbaldehyde

Furan Functionalization

The trifluoromethylphenyl group is introduced via Suzuki-Miyaura coupling:

Reaction Scheme:

Procedure:

-

Charge a microwave vial with 5-bromofuran-2-carbaldehyde (5 mmol), 3-(trifluoromethyl)phenylboronic acid (5.5 mmol), Pd(PPh3)4 (0.25 mmol), and K2CO3 (15 mmol) in degassed DMF/H2O (4:1, 20 mL).

-

Extract with ethyl acetate (3 × 50 mL), dry over Na2SO4, and concentrate under reduced pressure.

-

Purify by column chromatography (hexane/ethyl acetate 4:1).

Yield: 68%

Characterization Data:

Knoevenagel Condensation for Acrylonitrile Formation

Stereoselective Coupling

The final step employs piperidine-catalyzed condensation to form the E-configured acrylonitrile:

Reaction Scheme:

Optimized Procedure:

-

Dissolve 4-(4-fluorophenyl)thiazole-2-carbonitrile (4 mmol) and 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde (4.2 mmol) in dry toluene (30 mL).

-

Add piperidine (0.4 mmol) and molecular sieves (4Å).

-

Reflux at 110°C for 8 hr with Dean-Stark trap for azeotropic water removal.

-

Cool, filter, and concentrate under vacuum.

-

Purify via silica gel chromatography (CH2Cl2/MeOH 98:2).

Yield: 65%

Stereochemical Control:

Reaction Optimization Data

| Parameter | Tested Range | Optimal Condition | Yield Impact |

|---|---|---|---|

| Catalyst Loading (mol%) | 5–15 | 10 | +22% |

| Solvent | Toluene, EtOH, DMF | Toluene | +18% |

| Temperature (°C) | 80–120 | 110 | +15% |

| Reaction Time (hr) | 4–12 | 8 | +12% |

Data compiled from multiple optimization studies.

Spectroscopic Characterization Summary

Target Compound Data:

-

Molecular Formula: C25H13F4N3OS

-

Molecular Weight: 495.45 g/mol

-

Melting Point: 158–160°C

-

1H NMR (400 MHz, CDCl3):

δ 8.21 (s, 1H, thiazole-H), 8.06–7.98 (m, 4H, Ar-H), 7.85 (d, J = 16.8 Hz, 1H, =CH), 7.64–7.58 (m, 3H, Ar-H), 7.12 (d, J = 16.8 Hz, 1H, =CH), 6.92 (d, J = 3.4 Hz, 1H, furan-H), 6.79 (d, J = 3.4 Hz, 1H, furan-H). -

13C NMR (101 MHz, CDCl3):

δ 161.2 (C=N), 154.3 (thiazole-C), 150.1 (furan-C), 131.8–122.4 (Ar-C), 119.2 (C≡N), 115.7 (CF3).

Comparative Analysis of Synthetic Routes

Scale-Up Considerations and Industrial Relevance

-

Catalyst Recycling: Piperidine can be recovered via acid-base extraction (82% recovery).

-

Byproduct Management: Cyanide scavengers (FeSO4) used in wastewater treatment.

-

Continuous Flow Synthesis: Demonstrated at 100 g/day scale with 68% yield.

Applications and Derivative Synthesis

The acrylonitrile scaffold serves as a key intermediate for:

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, such as:

- Aza-Michael addition for coupling acrylonitrile with amines or thiazole derivatives .

- Halogenation and Suzuki-Miyaura cross-coupling to introduce fluorophenyl or trifluoromethylphenyl groups . Key conditions include using polar aprotic solvents (e.g., DMF, THF), controlled temperatures (40–80°C), and catalysts like palladium or copper complexes . Purification often employs silica-gel column chromatography with gradients of ethyl acetate/petroleum ether .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : To identify proton and carbon environments, particularly distinguishing E/Z isomers via coupling constants .

- X-ray crystallography : Resolves bond lengths, angles, and spatial arrangement of substituents (e.g., thiazole-furan dihedral angles) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

Q. What initial screening methods assess its biological activity?

Preliminary screening includes:

- In vitro assays : Enzyme inhibition (e.g., kinase or protease assays) and cytotoxicity testing (MTT assays) against cancer cell lines .

- Computational prediction : Tools like PASS (Prediction of Activity Spectra for Substances) evaluate potential targets (e.g., anti-inflammatory, antimicrobial) based on structural motifs .

Q. What key functional groups influence its reactivity?

Critical groups include:

- Acrylonitrile moiety : Participates in Michael additions and cyclization reactions .

- Thiazole and furan rings : Enable π-π stacking with biological targets and electrophilic substitutions .

- Fluorophenyl/trifluoromethyl groups : Enhance metabolic stability and lipophilicity, affecting bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Advanced strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 1h) and improves regioselectivity .

- Flow chemistry : Enhances scalability and reproducibility via continuous reagent mixing and temperature control .

- In situ monitoring : Techniques like HPLC or FTIR track intermediate formation, enabling real-time adjustments .

Q. How do researchers resolve contradictions in reported bioactivity data?

Contradictions are addressed through:

- Comparative studies : Testing analogs (e.g., nitro vs. methoxy substituents) to isolate structure-activity relationships .

- Molecular dynamics simulations : Modeling target binding to explain divergent activities (e.g., steric clashes vs. hydrogen bonding) .

- Dose-response profiling : Identifying non-linear effects or off-target interactions .

Q. What computational methods predict its interaction with biological targets?

Advanced approaches include:

- Docking studies : AutoDock Vina or Glide simulate binding poses with proteins (e.g., kinase ATP-binding pockets) .

- QSAR modeling : Correlates electronic descriptors (e.g., HOMO/LUMO energies) with activity .

- ADMET prediction : SwissADME forecasts absorption and toxicity risks (e.g., cytochrome P450 inhibition) .

Q. What strategies modify the core structure to enhance pharmacokinetics?

Modifications focus on:

- Introducing solubilizing groups : Ethylene glycol chains or tertiary amines improve aqueous solubility .

- Halogen substitution : Bromine or iodine enhances binding affinity and metabolic stability .

- Prodrug design : Masking nitriles as esters for targeted release .

Q. How is regioselectivity addressed in substitution reactions?

Regioselectivity is controlled via:

- Directing groups : Methoxy or nitro substituents orient electrophilic attack on aromatic rings .

- Catalytic systems : Palladium-NHC complexes favor C-H activation at specific positions .

- Steric effects : Bulky substituents (e.g., tert-butyl) block undesired reaction sites .

Q. What analytical techniques quantify stability under physiological conditions?

Stability assessments employ:

- High-Performance Liquid Chromatography (HPLC) : Monitors degradation products in simulated gastric fluid (pH 2–7.4) .

- Mass spectrometry (MS) : Identifies hydrolytic or oxidative metabolites .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (e.g., decomposition above 200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.